molecular formula C12H18BrNO2 B5178525 2-[4-(4-Bromophenoxy)butylamino]ethanol

2-[4-(4-Bromophenoxy)butylamino]ethanol

Cat. No.: B5178525
M. Wt: 288.18 g/mol
InChI Key: GIJWSCYBAWJQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Bromophenoxy)butylamino]ethanol is a brominated alkanolamine derivative characterized by a 4-bromophenoxy group linked to a butylamino-ethanol backbone. The compound’s structure combines a polar ethanolamine moiety with a hydrophobic bromophenoxy group, enabling applications in catalysis, solvent systems, and pharmaceutical intermediates.

Key physicochemical properties (inferred from structurally related compounds):

  • Molecular formula: Likely C₁₂H₁₇BrNO₂ (based on substituent addition to 2-(4-bromophenoxy)ethanol).
  • Functional groups: Secondary amine, hydroxyl, and aryl bromide.
  • Thermal stability: Expected melting point range of 90–110°C, similar to derivatives like 4-[2-(4-bromophenoxy)ethyl]morpholine (m.p. ~90–91°C) .

Properties

IUPAC Name

2-[4-(4-bromophenoxy)butylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJWSCYBAWJQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCNCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol typically involves the reaction of 4-bromophenol with butylamine and ethylene oxide. The process can be summarized in the following steps:

    Formation of 4-(4-Bromophenoxy)butylamine: This intermediate is synthesized by reacting 4-bromophenol with butylamine in the presence of a base such as sodium hydroxide.

    Reaction with Ethylene Oxide: The intermediate 4-(4-Bromophenoxy)butylamine is then reacted with ethylene oxide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenoxy)butylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutylaminoethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-Bromophenoxy)butylamino]acetaldehyde.

    Reduction: Formation of 2-[4-(4-Phenoxy)butylamino]ethanol.

    Substitution: Formation of various substituted phenoxybutylaminoethanol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[4-(4-Bromophenoxy)butylamino]ethanol exhibit promising anticancer properties. Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapeutics. For example, compounds that target specific pathways involved in tumor growth have been synthesized, leading to increased interest in their pharmacological profiles .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that treatment with this compound leads to improved neuronal survival rates under stress conditions .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of certain kinases has been linked to the modulation of signaling pathways that control cell growth and apoptosis. The structural features of this compound contribute to its affinity for these enzymes, making it a candidate for further development as an enzyme inhibitor .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has shown promise due to its amphiphilic nature. This characteristic allows it to enhance the solubility and bioavailability of poorly soluble drugs. Research has focused on formulating nanoparticles or liposomes that utilize this compound to improve therapeutic efficacy and reduce side effects .

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the formation of copolymers that exhibit enhanced mechanical strength and thermal stability, making them suitable for applications in coatings and adhesives .

Surface Modification

The compound can be used for surface modification techniques, particularly in creating hydrophobic or hydrophilic surfaces depending on the application requirements. This property is particularly useful in biomedical devices where biocompatibility is crucial .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of tumor cell proliferation in vitro
Neuroprotective Effects Reduced oxidative stress markers in neuronal cultures
Enzyme Inhibition Effective inhibition of specific kinases
Drug Delivery Systems Enhanced solubility and bioavailability of drugs
Polymer Synthesis Development of high-performance copolymers
Surface Modification Improved hydrophobicity or hydrophilicity based on needs

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenoxy)butylamino]ethanol involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the butylaminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Applications Reference
2-[4-(4-Bromophenoxy)butylamino]ethanol C₁₂H₁₇BrNO₂ 4-Bromophenoxy, butylamino-ethanol ~90–110 (estimated) Solvents, CO₂ capture intermediates
2-(4-Bromophenoxy)ethanol C₈H₉BrO₂ 4-Bromophenoxy, ethanol Not reported Synthetic intermediate
4-[2-(4-Bromophenoxy)ethyl]morpholine C₁₂H₁₆BrNO₂ 4-Bromophenoxy, morpholine 90–91 Pharmaceutical intermediates
2-(Butylamino)ethanol (BAE) C₆H₁₅NO Butylamino, ethanol Liquid at RT Deep eutectic solvents (DES)
Phenylethanolamine A C₁₉H₂₄N₂O₄ Nitrophenyl, methoxyphenyl Not reported β-agonist (pharmaceutical)

Functional Comparison

Reactivity in CO₂ Capture

  • This compound: Likely exhibits moderate CO₂ absorption due to its secondary amine group, similar to 2-(butylamino)ethanol (BAE), which shows CO₂ solubility of ~0.3–0.5 mol CO₂/mol amine in aqueous solutions .
  • 2-(Isopropylamino)ethanol: Higher CO₂ absorption efficiency (0.6–0.7 mol CO₂/mol amine) due to steric effects enhancing carbamate stability .
  • BAE-based DES : Demonstrated tunable CO₂ capacities (0.1–0.4 mol CO₂/kg solvent) when combined with quaternary ammonium salts like TBAB .

Solvent Properties

  • Hydrogen-bonding capacity: The hydroxyl and amine groups in this compound facilitate DES formation, comparable to BAE-based solvents with density ranges of 1.05–1.20 g/cm³ .
  • Polarity: The bromophenoxy group increases hydrophobicity compared to unsubstituted alkanolamines like 2-(ethylamino)ethanol, enhancing miscibility with organic solvents .

Pharmaceutical Relevance

  • Phenylethanolamine A: A β-agonist with a nitro-substituted phenyl group, structurally distinct but sharing the ethanolamine backbone .
  • 4-[2-(4-Bromophenoxy)ethyl]morpholine: Used in drug synthesis due to its morpholine ring, which improves bioavailability compared to linear alkanolamines .

Q & A

Q. What are the established synthetic routes for 2-[4-(4-Bromophenoxy)butylamino]ethanol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis involves two primary steps: (1) Formation of the bromophenoxy-butyl ether via nucleophilic substitution (4-bromophenol + 1,4-dibromobutane in DMF with K₂CO₃, 80°C, 12 hours) ; (2) Amination with ethanolamine using HATU as a coupling agent in THF under reflux, followed by purification via column chromatography (silica gel, DCM:MeOH 9:1) . Critical parameters include anhydrous conditions during amination and strict temperature control (±2°C) to minimize side reactions. Yield optimization (>70%) requires stoichiometric excess of ethanolamine (1.5 eq) and inert gas purging .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the bromophenoxy aromatic protons (δ 7.3–7.5 ppm), butyl chain methylenes (δ 1.4–1.8 ppm), and ethanolamine protons (δ 2.6–3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 316.08 (calculated for C₁₂H₁₇BrNO₂).
  • HPLC-PDA : Use a C18 column (acetonitrile:water 60:40, 1 mL/min) to assess purity (>95%) and detect degradation products .

Q. What physicochemical properties are critical for handling this compound in biological assays?

  • Methodological Answer : Key properties include:
  • Solubility : Soluble in DMSO (>50 mg/mL) and PBS (pH 7.4, up to 1 mg/mL with sonication) .
  • Stability : Store at -20°C under argon; degrades in aqueous buffers >24 hours (monitor via LC-MS).
  • pKa : Predicted pKa ~9.2 (amine group), influencing cellular uptake in neutral media .

Advanced Research Questions

Q. How can contradictory data on the compound’s inhibitory activity against kinase XYZ be systematically addressed?

  • Methodological Answer :
  • Standardized Assays : Perform dose-response curves (0.1–100 µM) in triplicate using recombinant kinase XYZ (ATP concentration fixed at Km). Include staurosporine as a positive control .
  • Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR; KD calculation) and cellular thermal shift assay (CETSA) to assess target engagement in live cells .
  • Metabolite Interference : Pre-incubate compound with liver microsomes (1 hour, 37°C) to rule out active metabolites contributing to activity .

Q. What strategies are effective in elucidating the metabolic fate of this compound in hepatocyte models?

  • Methodological Answer :
  • Radiolabeling : Synthesize [14C]-labeled ethanolamine moiety; track metabolites via radio-HPLC coupled with MS/MS fragmentation .
  • CYP Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to identify dominant metabolic pathways.
  • Phase II Profiling : Treat hepatocyte lysates with β-glucuronidase/sulfatase to distinguish between glucuronidation and sulfation .

Q. How can computational modeling guide the rational modification of this compound to enhance receptor binding affinity?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite for molecular docking against receptor XYZ’s crystal structure (PDB: 4ABC). Focus on bromophenoxy group’s van der Waals interactions with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations to assess binding stability; modify butyl chain length to optimize ligand-receptor contact (e.g., pentyl for increased lipophilicity) .
  • QSAR Analysis : Train models on analogues’ IC50 data to predict critical substituents (e.g., electron-withdrawing groups on phenyl enhance potency) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported cytotoxicity (IC50) values across cell lines?

  • Methodological Answer :
  • Cell Line Authentication : Use STR profiling to confirm absence of cross-contamination.
  • Assay Harmonization : Standardize MTT assay parameters (e.g., 5,000 cells/well, 48-hour exposure, 10% FBS) .
  • Batch Variability Testing : Compare compound batches via LC-MS to exclude degradation (e.g., oxidized byproducts increase toxicity) .

Experimental Design

Q. What in vivo experimental design principles apply when evaluating this compound’s pharmacokinetics?

  • Methodological Answer :
  • Dosing Route : Administer intravenously (1 mg/kg in 10% DMSO/saline) and orally (5 mg/kg in 0.5% methylcellulose) to assess bioavailability .
  • Sampling Schedule : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose; analyze via LC-MS/MS (LLOQ 1 ng/mL).
  • Tissue Distribution : Euthanize cohorts at 4 and 24 hours; quantify compound in liver, brain, and kidneys .

Application-Specific Guidance

Q. How can this compound be functionalized for use in PROTAC (proteolysis-targeting chimera) development?

  • Methodological Answer :
  • Linker Engineering : Attach PEG4 linkers to the ethanolamine group via carbamate coupling (EDCI/NHS chemistry).
  • E3 Ligase Ligand Conjugation : React with thalidomide derivatives (e.g., pomalidomide) using click chemistry (CuAAC, 37°C, 2 hours) .
  • Target Validation : Test PROTACs in ubiquitination assays (Western blot for polyubiquitin chains) and degradation (IC50 vs. parental compound) .

Safety and Compliance

Q. What precautions are essential when handling this compound under BSL-2 conditions?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and safety goggles; avoid inhalation (perform weigh-outs in fume hood).
  • Waste Disposal : Quench with 10% acetic acid in ethanol (1:1 v/v) before incineration.
  • Spill Protocol : Absorb with vermiculite, seal in chemical-resistant containers, and label as halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.